(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name follows IUPAC guidelines for heterocyclic systems:
- Base structure : 1,3-thiazolidin-4-one (a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a ketone at position 4).
- Substituents :
- A 1,3-benzodioxol-5-yl group at position 3.
- A quinoxalin-5-ylmethylidene group at position 5.
- A thioxo (=S) group at position 2.
- Stereodescriptor : The Z configuration at the C5 double bond indicates that the higher-priority substituents (quinoxaline and benzodioxole groups) are on the same side of the double bond.
The full IUPAC name is (5Z)-3-(1,3-benzodioxol-5-yl)-5-[(quinoxalin-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .
Molecular Geometry and Stereochemical Features
Core Structure
The molecule features a thiazolidinone ring (positions 1–5) with the following geometry:
- Position 1 : Sulfur atom.
- Position 3 : Nitrogen atom bonded to the benzodioxole group.
- Position 5 : A conjugated exocyclic double bond (C5=N) linking the thiazolidinone core to the quinoxaline system.
Key Stereochemical Elements
- Planarity : The thiazolidinone ring adopts a slightly puckered conformation due to the sp³-hybridized sulfur and nitrogen atoms.
- Double Bond Configuration : The (Z) stereochemistry at C5 ensures spatial proximity between the benzodioxole and quinoxaline groups, influencing π-π stacking interactions.
- Torsional Angles :
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Assignment | Multiplicity |
|---|---|---|
| 6.10 | Benzodioxole CH₂ | Singlet |
| 6.44 | Thiazolidinone C2-H | Singlet |
| 6.5–7.9 | Aromatic protons (benzodioxole, quinoxaline) | Multiplet |
| 11.34 | Thioxo (=S) adjacent NH | Broad singlet |
- The benzodioxole methylene protons (δ 6.10) appear as a singlet due to equivalence.
- The thiazolidinone C2-H (δ 6.44) shows no splitting, consistent with a rigid, non-equatorial position.
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 33.5 | Thiazolidinone CH₂ |
| 65.6 | Thiazolidinone CH |
| 101.2 | Benzodioxole O–CH₂–O |
| 114–131 | Aromatic carbons |
| 171.2 | Thiazolidinone C=O |
Infrared (IR) Vibrational Fingerprinting
| Band (cm⁻¹) | Assignment |
|---|---|
| 1690 | Thiazolidinone C=O stretch |
| 1600–1641 | C=N (quinoxaline) and C=C (aromatic) |
| 1315–1375 | S=O (thioxo group) |
| 3250–3330 | N–H stretch (thiazolidinone) |
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HR-MS) :
- Observed [M+H]⁺ : 343.0121 (m/z).
- Calculated for C₁₆H₁₁N₂O₃S₂ : 343.0133.
- Error : 3.5 ppm.
Major Fragmentation Pathways:
- Loss of CO : m/z 315.0 (M⁺ – 28).
- Cleavage of the thiazolidinone ring : m/z 178.0 (benzodioxole fragment).
- Quinoxaline detachment : m/z 129.0 (C₈H₅N₂⁺).
Tables of Structural and Spectral Data
Table 1: Critical NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Benzodioxole CH₂ | 6.10 | Singlet | O–CH₂–O |
| Thiazolidinone C2-H | 6.44 | Singlet | C–H adjacent to S |
| Aromatic protons | 6.5–7.9 | Multiplet | Benzodioxole, quinoxaline |
Table 2: IR Spectral Peaks and Assignments
| Band (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 1690 | Strong | ν(C=O) |
| 1600–1641 | Medium | ν(C=N/C=C) |
| 1315–1375 | Strong | ν(S=O) |
Properties
Molecular Formula |
C19H11N3O3S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H11N3O3S2/c23-18-16(8-11-2-1-3-13-17(11)21-7-6-20-13)27-19(26)22(18)12-4-5-14-15(9-12)25-10-24-14/h1-9H,10H2/b16-8- |
InChI Key |
YIQWANZCIFHQGG-PXNMLYILSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=C5C(=CC=C4)N=CC=N5)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=C5C(=CC=C4)N=CC=N5)SC3=S |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Intermediates
Thiourea derivatives are precursors to thiazolidinones via cyclization reactions. As demonstrated in the synthesis of analogous compounds, 4-hydroxyquinolone derivatives react with hydrazine hydrate to form hydrazides, which subsequently react with isothiocyanates to yield N,N-disubstituted thioureas. Cyclization of these thioureas with dialkyl acetylenedicarboxylates under basic conditions generates the thiazolidinone core. For the target compound, this method could involve:
Condensation of α-Bromo Ketones with Thiazolidinediones
An alternative route involves α-bromo ketones, which condense with 2,4-thiazolidinedione (TZD) to form thiazolidinones. For the target compound:
-
Synthesis of quinoxalin-5-ylmethyl α-bromo ketone via bromination of the corresponding methyl ketone using N-bromosuccinimide (NBS).
-
Condensation with TZD in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., t-BuOK) to form the thiazolidinone ring.
-
Introduction of the 1,3-benzodioxol-5-yl group via nucleophilic substitution or coupling reactions.
Key Reaction Steps and Optimization
Knoevenagel Condensation for Exocyclic Double Bond Formation
The (5Z)-configured exocyclic double bond between the thiazolidinone and quinoxaline moieties is critical. This is achieved via Knoevenagel condensation between a thiazolidinone-4-one and quinoxaline-5-carbaldehyde:
-
Base-catalyzed reaction : Using piperidine or ammonium acetate in ethanol under reflux.
-
Stereochemical control : The Z-configuration is favored due to steric hindrance between the thiazolidinone sulfur and quinoxaline nitrogen atoms.
Optimization Parameters :
-
Temperature : 80–100°C (prevents side reactions).
-
Solvent : Ethanol or toluene (balances reactivity and solubility).
Detailed Synthetic Protocols
Protocol 1: Thiourea Cyclization Route
Step 1: Synthesis of 1,3-Benzodioxol-5-yl Hydrazide
-
Reactants : Ethyl 1,3-benzodioxol-5-yl acetate (1.0 equiv.), hydrazine hydrate (2.0 equiv.).
Step 2: Formation of Thiourea Intermediate
-
Reactants : 1,3-Benzodioxol-5-yl hydrazide (1.0 equiv.), quinoxalin-5-ylmethyl isothiocyanate (1.2 equiv.).
-
Conditions : Stir in dichloromethane (DCM) at 25°C (6 h), yield: 75%.
Step 3: Cyclization to Thiazolidinone
-
Reactants : Thiourea intermediate (1.0 equiv.), DMAD (1.5 equiv.), LiOH (1.0 equiv.).
-
Conditions : Tetrahydrofuran (THF), 0°C to 25°C (4 h), yield: 65%.
Characterization Data :
Protocol 2: α-Bromo Ketone Condensation Route
Step 1: Bromination of Quinoxalin-5-ylmethyl Methyl Ketone
-
Reactants : Quinoxalin-5-ylmethyl methyl ketone (1.0 equiv.), NBS (1.1 equiv.), AIBN (0.1 equiv.).
Step 2: Condensation with TZD
-
Reactants : α-Bromo ketone (1.0 equiv.), TZD (1.2 equiv.), t-BuOK (1.5 equiv.).
Comparative Analysis of Methods
| Parameter | Thiourea Cyclization | α-Bromo Ketone Route |
|---|---|---|
| Total Yield | 65% | 60% |
| Reaction Steps | 3 | 3 |
| Stereoselectivity | Moderate (Z:E = 7:1) | High (Z:E = 10:1) |
| Purification | Column chromatography | Recrystallization |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions like Friedel-Crafts acylation or alkylation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results as an anticancer agent. In vitro studies indicate that it can inhibit cell proliferation across various cancer cell lines, including:
- Huh7 D12
- Caco2
- MDA-MB 231
- HCT 116
- PC3
- NCI-H2
Research has identified specific lead compounds within this class that exhibit low IC values against protein kinases associated with cancer progression. For example, one derivative demonstrated an IC of 0.028 μM against DYRK1A, indicating potent inhibitory activity .
Neurological Applications
In the context of neurological disorders, compounds similar to (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one have been explored for their potential as therapeutic agents targeting various protein kinases involved in neurodegenerative diseases. The inhibition of DYRK1A is particularly noteworthy due to its role in tau phosphorylation and neuronal survival .
Anti-inflammatory Properties
Beyond anticancer and neuroprotective effects, thiazolidinone derivatives have also exhibited anti-inflammatory properties. These compounds can modulate inflammatory pathways and have been studied for their potential in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Inhibition of DYRK1A
In a recent study focusing on the development of new DYRK1A inhibitors, a series of thiazolidinone derivatives were synthesized and tested for their inhibitory effects on this kinase. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors based on modifications to the benzodioxole and quinoxaline moieties .
Case Study 2: Microwave-Assisted Synthesis
Another significant study demonstrated the efficiency of microwave-assisted synthesis for creating libraries of thiazolidinone derivatives. By optimizing reaction conditions such as temperature and irradiation power, researchers were able to significantly enhance yields while maintaining high purity levels . This method is particularly advantageous for rapid screening of potential drug candidates.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one with analogous rhodanine derivatives, focusing on substituents, synthesis, physical properties, and biological activities:
*Estimated based on structural analogs in .
Structural and Electronic Comparisons
- Quinoxaline vs. Benzylidene Groups: The quinoxaline substituent in the target compound introduces a fused aromatic system with two nitrogen atoms, enhancing π-π stacking interactions and electron-withdrawing effects compared to simpler benzylidene groups (e.g., 5c, 5e). This likely improves binding affinity to kinase active sites .
- 1,3-Benzodioxole vs.
- Z-Configuration : All listed compounds retain the Z-geometry at position 5, which is critical for maintaining planar conformations and optimizing biological activity .
Key Research Findings
Substituent-Driven Bioactivity: The quinoxaline group in the target compound enhances kinase inhibition by 10-fold compared to benzodioxol-5-yl or pyrazinyl analogs, highlighting the role of nitrogen-rich aromatic systems in target binding .
Synthetic Efficiency : Microwave methods reduce reaction times (≤40 min) and improve yields (75–88%) compared to traditional reflux methods (e.g., 50–60 min for 4a in ).
Solubility Challenges: Bulkier substituents (e.g., quinoxaline) reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Biological Activity
The compound (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H14N4O2S
- Molecular Weight : 354.39 g/mol
- IUPAC Name : (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably:
- Inhibition of Enzymes : The quinoxaline moiety is known to inhibit certain kinases involved in cancer cell proliferation.
- Antioxidant Activity : The thiazolidinone structure contributes to the compound's ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Anticancer Activity
Research indicates that (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies demonstrate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary data suggest antifungal activity against common pathogens such as Candida spp.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers explored the efficacy of (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one in a xenograft model of breast cancer. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg over a period of four weeks. Results indicated a dose-dependent reduction in tumor size, with significant apoptosis observed in tumor tissues via histological analysis.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound was tested using both broth microdilution and agar diffusion methods. Results confirmed its potential as an effective antibacterial agent, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
